Macrocyclic tripeptide motif

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

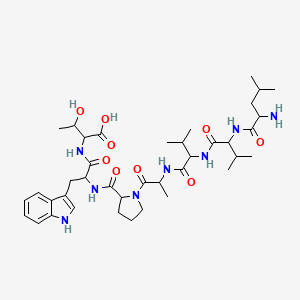

The macrocyclic tripeptide motif is a class of cyclic peptides characterized by a ring structure that spans multiple amino acid residues. These compounds are known for their unique spatial characteristics, which allow them to target traditionally “undruggable” protein-protein interactions and surfaces . The macrocyclic structure enhances their stability and bioavailability, making them attractive candidates for therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of macrocyclic tripeptides typically involves the cyclization of linear peptides. Common methods include:

Lactam Formation: This involves the formation of an amide bond between the amino and carboxyl termini of the peptide.

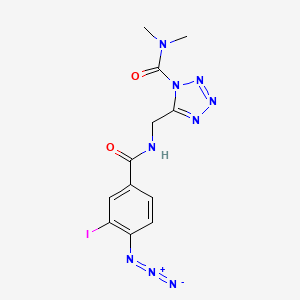

Azide-Alkyne Cycloadditions: This click chemistry approach is used to form triazole linkages within the peptide.

Ring-Closing Metathesis: This method uses a catalyst to form a carbon-carbon double bond within the peptide.

Industrial Production Methods: Industrial production of macrocyclic tripeptides often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, followed by cyclization on a solid support .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).

Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP), dithiothreitol (DTT).

Substitution Reagents: Various alkylating agents, acylating agents.

Major Products:

Oxidation: Formation of disulfide-bridged macrocycles.

Reduction: Linear peptides with free thiol groups.

Substitution: Modified peptides with new functional groups.

科学的研究の応用

Macrocyclic tripeptides have a wide range of applications in scientific research:

作用機序

環状三ペプチドの作用機序は、特定のタンパク質標的に対して高い親和性と選択性で結合する能力に関係しています。 この結合は、標的タンパク質の活性を阻害または調節し、治療効果をもたらします 。 分子標的には、重要な生物学的経路に関与する酵素、受容体、その他のタンパク質が含まれることがよくあります .

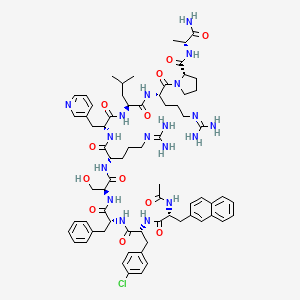

類似の化合物:

アトロピチド: Trp-Tyr または Trp-Trp 結合を持つ環状ペプチド.

シチリン: Tyr-Tyr 結合を持つ環状ペプチド.

ビアリリチド: Tyr-His 結合を持つ環状ペプチド.

独自性: 環状三ペプチドモチーフは、その特定の環状構造と、安定で生物活性のあるコンフォメーションを形成する能力によって独特です。 これにより、他の種類の分子では困難なタンパク質間相互作用を標的にすることが特に有効になります .

類似化合物との比較

Atropitides: Macrocyclic peptides with Trp-Tyr or Trp-Trp linkages.

Cittilins: Macrocyclic peptides with Tyr-Tyr linkages.

Biarylitides: Macrocyclic peptides with Tyr-His linkages.

Uniqueness: The macrocyclic tripeptide motif is unique due to its specific ring structure and the ability to form stable, bioactive conformations. This makes them particularly effective in targeting protein-protein interactions that are challenging for other types of molecules .

特性

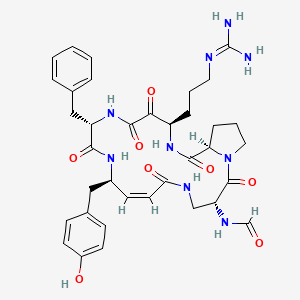

分子式 |

C36H45N9O8 |

|---|---|

分子量 |

731.8 g/mol |

IUPAC名 |

N-[(3R,7Z,9R,12S,16R,19R)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide |

InChI |

InChI=1S/C36H45N9O8/c37-36(38)39-16-4-8-26-31(49)34(52)44-27(19-22-6-2-1-3-7-22)32(50)42-24(18-23-10-13-25(47)14-11-23)12-15-30(48)40-20-28(41-21-46)35(53)45-17-5-9-29(45)33(51)43-26/h1-3,6-7,10-15,21,24,26-29,47H,4-5,8-9,16-20H2,(H,40,48)(H,41,46)(H,42,50)(H,43,51)(H,44,52)(H4,37,38,39)/b15-12-/t24-,26+,27-,28+,29+/m0/s1 |

InChIキー |

CDWXSPKJKIUEQF-SMUYMMTFSA-N |

異性体SMILES |

C1C[C@@H]2C(=O)N[C@@H](C(=O)C(=O)N[C@H](C(=O)N[C@@H](/C=C\C(=O)NC[C@H](C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

正規SMILES |

C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydro-2H-benzo[f]quinolin-3-one](/img/structure/B10850242.png)

![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)

![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)

![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)

![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)

![(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate](/img/structure/B10850317.png)

![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850319.png)

![(1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine](/img/structure/B10850322.png)

![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)